molecular formula C9H11N B1620543 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole CAS No. 646989-37-9

1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole

Cat. No.: B1620543
CAS No.: 646989-37-9
M. Wt: 133.19 g/mol
InChI Key: JXGWDXZURPWJMX-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole is a heterocyclic organic compound that has garnered significant interest in scientific research due to its potential biological and industrial applications. This compound is characterized by a pyrrole ring substituted with a 2-methylbut-3-yn-2-yl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methylbut-3-yn-2-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions are common, where the alkyne group can be substituted with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alkanes .

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail .

Comparison with Similar Compounds

1-(2-Methylbut-3-yn-2-yl)-1H-pyrrole can be compared with other similar compounds, such as:

    2-Methylbut-3-yn-2-ol: This compound shares the 2-methylbut-3-yn-2-yl group but lacks the pyrrole ring, resulting in different chemical properties and applications.

    Pyrrole: The parent compound of this compound, pyrrole itself is a simple heterocycle with a wide range of applications in organic synthesis.

    1-(2-Methylbut-3-yn-2-yl)benzene: This compound has a benzene ring instead of a pyrrole ring, leading to distinct reactivity and uses.

The uniqueness of this compound lies in its combination of the pyrrole ring with the 2-methylbut-3-yn-2-yl group, which imparts specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-9(2,3)10-7-5-6-8-10/h1,5-8H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGWDXZURPWJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380263
Record name 1-(2-methylbut-3-yn-2-yl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646989-37-9
Record name 1-(1,1-Dimethyl-2-propyn-1-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646989-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-methylbut-3-yn-2-yl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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